

# A Comprehensive Technical Guide to 2',4'-Dihydroxychalcone: Physical, Chemical, and Biological Properties

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## Compound of Interest

Compound Name: 2',4'-Dihydroxychalcone

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## Abstract

**2',4'-Dihydroxychalcone** is a naturally occurring chalcone, a class of compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon  $\alpha,\beta$ -unsaturated carbonyl system.<sup>[1]</sup> This technical guide provides an in-depth overview of the physical, chemical, and biological properties of **2',4'-Dihydroxychalcone**, including its spectral characteristics, synthesis methods, and known physiological effects. The information is compiled from various scientific sources to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

## Physical and Chemical Properties

**2',4'-Dihydroxychalcone**, with the chemical formula  $C_{15}H_{12}O_3$ , is a yellow to orange solid compound.<sup>[2]</sup> Its fundamental physicochemical properties are summarized in the table below, providing a foundational understanding of its behavior in various experimental settings.

Property	Value	Source(s)
Molecular Formula	C15H12O3	[3]
Molecular Weight	240.25 g/mol	[3][4]
CAS Number	25515-43-9	[4]
Melting Point	142-143 °C	[3]
80.2-80.4 °C	[5]	
Boiling Point (Predicted)	453.5 ± 38.0 °C	[3]
Density (Predicted)	1.286 ± 0.06 g/cm <sup>3</sup>	[3]
pKa (Predicted)	7.42 ± 0.35	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[6][7]

Note on Melting Point Discrepancy: The significant difference in reported melting points (142-143 °C vs. 80.2-80.4 °C) may be attributable to different polymorphic forms of the compound or variations in experimental conditions and purity of the samples. Researchers should be mindful of this discrepancy and consider characterization of their specific sample.

## Spectroscopic Data

The structural elucidation of **2',4'-Dihydroxychalcone** is supported by various spectroscopic techniques.

### 1.1.1. NMR Spectroscopy

- <sup>1</sup>H NMR (300 MHz, DMSO-d<sub>6</sub>, TMS): δ 6.40–7.47 (m, 3H, -C6H3), 7.68 (d, 1H, J= 15 Hz, =CH), 7.21–7.39 (m, 5H, -C6H5), 7.78 (d, 1H, J= 15 Hz, =CH), 10.54 (s, 1H, -OH), 12.57 (s, 1H, -OH).[5]
- <sup>13</sup>C NMR (DMSO-d<sub>6</sub>, 300 MHz): 103.4, 106.4, 114.8, 117.1, 124.8, 127.7, 128.6, 131.3, 132.6, 134.8, 136.2, 141.2, 154.3, 166.5, 183.4.[5]

### 1.1.2. Infrared (IR) Spectroscopy

- IR (KBr)  $\text{cm}^{-1}$ : 3318 (O-H stretch), 1643 (C=O stretch, conjugated).[5] A representative spectrum is also expected to show bands around 1580  $\text{cm}^{-1}$  (C=C aromatic and alkene stretch).[1]

### 1.1.3. Mass Spectrometry

- MS (m/z):  $[\text{M}+1]^+$  241.[5] The fragmentation pattern in mass spectrometry can provide further structural confirmation. A proposed fragmentation pathway suggests characteristic losses that can be analyzed to identify the molecule.[8]

## Synthesis of 2',4'-Dihydroxychalcone

The most common and reliable method for synthesizing chalcones is the Claisen-Schmidt condensation.[1] This reaction involves the base-catalyzed condensation of a substituted acetophenone with an aromatic aldehyde.

## Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of **2',4'-Dihydroxychalcone**.

Materials:

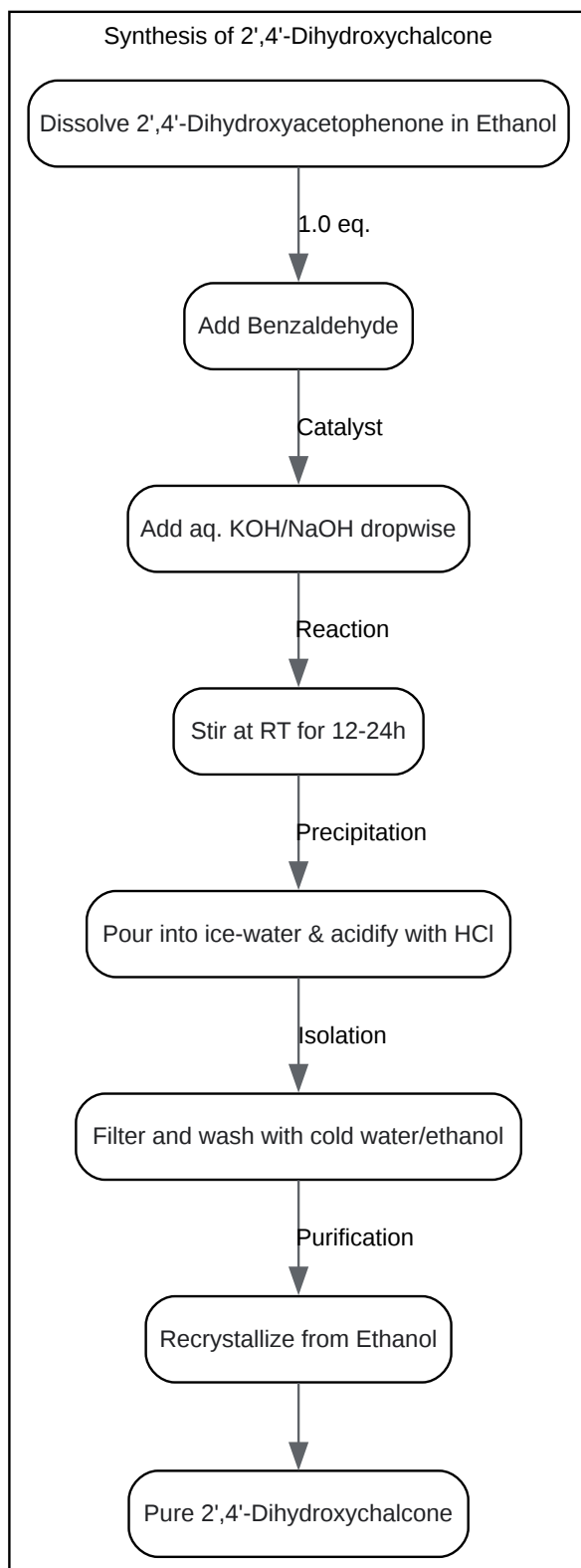
- 2',4'-Dihydroxyacetophenone
- Benzaldehyde
- Ethanol
- Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
- Hydrochloric Acid (HCl)
- Distilled water
- Round-bottom flask
- Magnetic stirrer

- Beakers
- Filtration apparatus

Procedure:

- Preparation of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of 2',4'-dihydroxyacetophenone in a suitable amount of ethanol with stirring.[\[1\]](#)
- Addition of Aldehyde: To the stirred ethanolic solution of the acetophenone, add 1.0 equivalent of benzaldehyde.[\[1\]](#)
- Preparation of Catalyst Solution: In a separate beaker, prepare a 40-50% (w/v) aqueous solution of KOH or NaOH.[\[1\]](#)
- Catalyst Addition: Slowly add the aqueous KOH/NaOH solution dropwise to the reaction mixture at room temperature. A color change is typically observed.[\[1\]](#)
- Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours.[\[1\]](#)
- Precipitation: Pour the reaction mixture into ice-water and acidify to a pH of 2–3 with 1 M HCl to precipitate the product.[\[5\]](#)
- Isolation and Purification: Filter the resulting solid, wash it with cold water, and then with cold ethanol.[\[9\]](#) The crude product can be further purified by recrystallization from ethanol.[\[5\]](#)

Diagram of the Synthesis Workflow:



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Workflow for the synthesis of **2',4'-Dihydroxychalcone**.

## Biological Activities and Signaling Pathways

**2',4'-Dihydroxychalcone** has been reported to possess a range of biological activities, making it a molecule of interest for drug discovery.

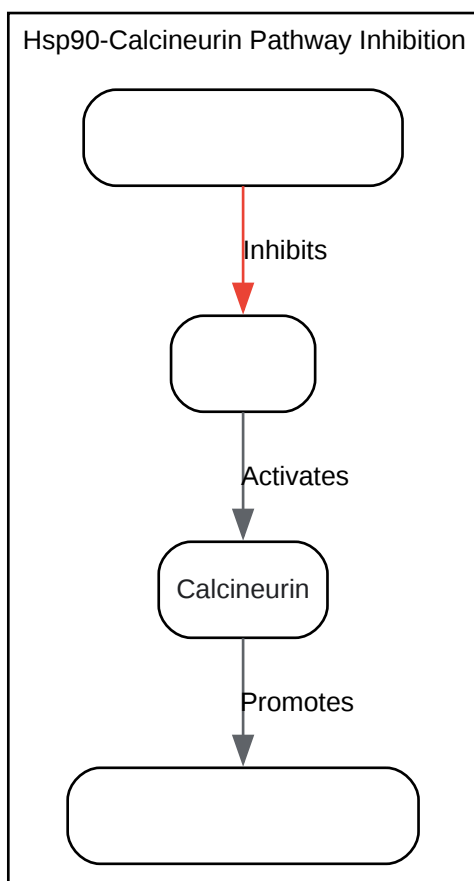
### Antidepressant Activity

Several derivatives of **2',4'-dihydroxychalcone** have been synthesized and evaluated for their antidepressant effects.<sup>[5][10]</sup> In preclinical studies using the forced swimming test in mice, certain derivatives significantly reduced immobility time, suggesting potential antidepressant properties.<sup>[5][10]</sup> The proposed mechanism may involve the 5-hydroxytryptamine (5-HT) and norepinephrine (NE) nervous systems.<sup>[10]</sup>

### Antimicrobial and Antifungal Activity

**2',4'-Dihydroxychalcone** has demonstrated both antibacterial and antifungal properties. It exhibits synergistic effects against *E. coli* when combined with nalidixic acid by increasing membrane permeability.<sup>[2][7]</sup> Furthermore, it has been identified as an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stress response and virulence of fungal pathogens like *Aspergillus fumigatus*.<sup>[11][12]</sup> Inhibition of the Hsp90-calcineurin pathway by **2',4'-dihydroxychalcone** leads to a reduction in fungal growth and pigmentation.<sup>[11]</sup>

Diagram of the Hsp90-Calcineurin Inhibition Pathway:



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Inhibition of the Hsp90-calcineurin pathway by **2',4'-Dihydroxychalcone**.

## Experimental Protocols for Biological Assays

### Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a generalized method for assessing the antifungal activity of **2',4'-Dihydroxychalcone**.

Materials:

- **2',4'-Dihydroxychalcone** stock solution (in DMSO)
- Fungal strain (e.g., *Aspergillus fumigatus*)
- RPMI-1640 medium

- 96-well microtiter plates
- Spectrophotometer or plate reader

#### Procedure:

- Prepare Fungal Inoculum: Grow the fungal strain on an appropriate agar medium. Harvest conidia and suspend them in sterile saline. Adjust the concentration to a final inoculum size of  $0.4 \times 10^4$  to  $5 \times 10^4$  CFU/mL in RPMI-1640 medium.
- Serial Dilution: Prepare serial twofold dilutions of the **2',4'-Dihydroxychalcone** stock solution in RPMI-1640 medium in a 96-well plate. The final concentrations should typically range from 0.125 to 64  $\mu\text{g/mL}$ .
- Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include a drug-free control (inoculum only) and a sterility control (medium only).
- Incubation: Incubate the plates at 35°C for 48-72 hours.
- Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g.,  $\geq 50\%$  or  $\geq 90\%$ ) compared to the drug-free control, as determined by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm).

## Conclusion

**2',4'-Dihydroxychalcone** is a versatile molecule with a well-defined chemical structure and a range of interesting biological activities. Its straightforward synthesis via the Claisen-Schmidt condensation makes it an accessible compound for further research and development. The data presented in this guide, including its physicochemical properties, spectroscopic data, and biological activities, provide a solid foundation for scientists and researchers exploring its potential applications in medicine and other fields. Further investigation into its mechanisms of action and structure-activity relationships is warranted to fully exploit its therapeutic potential.

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